Butyryl trihexyl citrate is an organic compound with the chemical formula C28H50O8 and a CAS Registry Number of 82469-79-2. It belongs to the class of compounds known as tetracarboxylic acids and derivatives. This compound is characterized by its clear, colorless to light yellow liquid form at room temperature, with a boiling point of approximately 247 °C and a flash point of 234 °C . Butyryl trihexyl citrate is primarily utilized as a plasticizer in various applications, particularly in cosmetics and polymer formulations, due to its ability to enhance flexibility and workability of materials .
There is limited data on the safety hazards associated with BTHC. As a man-made compound, potential concerns include:
Butyryl trihexyl citrate can be synthesized through the esterification reaction between butyric acid and trihexanol in the presence of an acid catalyst. The process typically involves heating the reactants under reflux conditions to facilitate the reaction while removing water formed during the process. This method allows for the production of butyryl trihexyl citrate with high purity and yield .
Uniqueness: Butyryl trihexyl citrate is distinguished by its larger alkyl group (trihexyl) compared to others like acetyl tributyl citrate or diethyl phthalate, which may influence its solubility and compatibility with various polymers. Its specific application as a plasticizer for flexible materials makes it particularly valuable in cosmetic formulations where skin feel is critical .
Butyryl trihexyl citrate, systematically named 1,2,3-trihexyl 2-(butyryloxy)propane-1,2,3-tricarboxylate, is a citrate ester derivative with the molecular formula C28H50O8 and a molecular weight of 514.70 g/mol. Its structure arises from the esterification of citric acid’s three carboxyl groups with hexanol and the acylation of its central hydroxyl group with butyric acid. The compound is identified by the CAS Registry Number 82469-79-2 and is cataloged under multiple synonyms, including trihexyl O-butyrylcitrate and citroflex B6.
Table 1: Key Identifiers of Butyryl Trihexyl Citrate
Property | Value |
---|---|
IUPAC Name | 1,2,3-trihexyl 2-(butyryloxy)propane-1,2,3-tricarboxylate |
Molecular Formula | C28H50O8 |
Molecular Weight | 514.70 g/mol |
CAS Number | 82469-79-2 |
Common Synonyms | BTHC, Citroflex B6, Trihexyl citrate butyrate |
The esterification pattern confers distinct physicochemical properties, including a boiling point of 247°C and a density of 1.00 g/cm3 at 20°C. Its liquid state at room temperature and low vapor pressure (<0.001 mm Hg) reflect weak intermolecular forces typical of high-molecular-weight esters.
The stereochemical complexity of butyryl trihexyl citrate arises from the potential chirality at the central carbon (C2) of the citric acid backbone. In its native form, citric acid possesses a hydroxyl group at C2, which becomes a butyryloxy group upon acylation. This substitution creates a tetrahedral center bonded to four distinct groups:
Theoretical analysis suggests that this arrangement could produce two enantiomers. However, industrial synthesis via non-stereoselective esterification (e.g., using sulfuric acid or tetra-n-butyl titanate catalysts) likely yields a racemic mixture. Despite this, no experimental studies confirming enantiomeric resolution or optical activity have been reported, leaving the compound’s stereochemical purity uncharacterized in literature.
Table 2: Stereochemical Properties
Feature | Description |
---|---|
Chiral Centers | 1 (C2 of citric acid backbone) |
Possible Isomers | 2 (R and S configurations) |
Synthetic Pathway | Racemic mixture (non-stereoselective) |
The absence of crystallographic or chromatographic data on enantiomeric separation indicates that butyryl trihexyl citrate is typically utilized as a stereochemically undefined mixture in industrial applications.
Experimental crystallographic data for butyryl trihexyl citrate remain limited, likely due to its liquid state at standard temperatures. However, molecular conformation can be inferred from analogous citrate esters and computational models. The molecule’s flexibility stems from:
X-ray diffraction studies of related solid-state trialkyl citrates (e.g., triethyl citrate) reveal a propeller-like arrangement of ester groups around the central citrate core, stabilized by van der Waals interactions. For butyryl trihexyl citrate, molecular dynamics simulations predict a similar conformation, with hexyl chains adopting gauche configurations to minimize steric strain.
Key Structural Features:
Density functional theory (DFT) calculations provide insights into the electronic properties of butyryl trihexyl citrate. Key predictions include:
Table 3: Computed Electronic Properties
Property | Value |
---|---|
HOMO Energy | -6.8 eV |
LUMO Energy | -1.2 eV |
LogP (Octanol-Water) | 8.9 ± 0.3 |
Electrostatic Potential | Negative at carbonyl oxygens |
These predictions correlate with experimental observations, such as its high lipid solubility and compatibility with non-polar polymers like PVC. Molecular electrostatic potential maps further highlight nucleophilic regions at the carbonyl oxygens, suggesting sites for electrophilic interactions.
While not part of the core outline, it is noteworthy that synthesis via citric acid esterification with hexanol (3.2:1 molar ratio) and subsequent acylation with butyric anhydride confirms the structural integrity of the compound. Nuclear magnetic resonance (NMR) spectra—particularly 13C signals at δ 170-175 ppm for carbonyl carbons—validate the ester and acyloxy groups.
The synthesis of butyryl trihexyl citrate involves a sequential two-step esterification process that begins with the formation of trihexyl citrate followed by butyrylation of the hydroxyl group [4]. The initial esterification step involves the reaction between citric acid and hexanol under acidic conditions, where the carboxylic acid groups of citric acid react with the primary alcohol to form ester bonds . This reaction follows the classical Fischer esterification mechanism, wherein the carbonyl carbon of the carboxylic acid becomes electrophilic upon protonation, facilitating nucleophilic attack by the alcohol molecule [12].
The mechanistic pathway for citrate esterification has been extensively studied, revealing that the reaction can proceed through either direct esterification or via anhydride intermediate formation [13]. Research demonstrates that under temperatures below 100 degrees Celsius, the esterification proceeds directly without anhydride formation, while higher temperatures may favor the formation of citric anhydride as an intermediate [38] [39]. The esterification mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the carbonyl carbon, resulting in a tetrahedral intermediate that subsequently eliminates water to form the ester bond [12].
The second step involves the acylation of the tertiary hydroxyl group of trihexyl citrate with butyric anhydride or butyryl chloride [4]. This acylation reaction follows the standard mechanism for ester formation from acid anhydrides, where the anhydride acts as an activated acyl donor [34]. The reaction typically requires mild acidic conditions to catalyze the process and proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the butyryl moiety [4].
Kinetic studies of citric acid esterification reveal that the reaction follows second-order kinetics, with the rate being dependent on both citric acid and alcohol concentrations [32] [33]. The overall rate expression for the esterification can be expressed as negative rate of citric acid equals the rate constant multiplied by the concentrations of citric acid and alcohol [33]. Research indicates that the formation of diethyl citrate to triethyl citrate represents the rate-limiting step in complete esterification, as citric acid and monoethyl citrate are esterified rapidly to their equilibrium compositions [32].
The esterification of citric acid with alcohols requires effective catalytic systems to achieve optimal yields and product purity. Homogeneous acid catalysts, particularly sulfuric acid, have been widely employed for citrate ester synthesis due to their high activity and availability [8] [10] [33]. Sulfuric acid concentrations of 1-1.5 weight percent relative to the reaction mixture have been demonstrated to provide excellent catalytic activity while minimizing side reactions [4] [33].
Heterogeneous catalytic systems have gained significant attention for citrate ester production due to their advantages in separation and reusability. Sulfated zirconia catalysts have shown exceptional performance for esterification reactions, with systematic studies revealing that sulfate loading directly correlates with catalytic activity [36]. Research demonstrates that sulfated zirconia with sulfur loadings above 1.7 weight percent develops strong Brønsted-Lewis acid pairs that significantly enhance catalytic performance [36]. The optimal sulfated zirconia catalyst achieves citric acid conversions of 95.1 percent with selectivity of 98.8 percent for tributyl citrate under optimal reaction conditions [8].
Titanium-based catalysts represent another important class of esterification catalysts, with tetra-normal-butyl titanate showing particular effectiveness for citrate ester synthesis [4] [11]. These catalysts operate through coordination of the alcohol to the titanium center, followed by nucleophilic attack on the activated carbonyl carbon of the carboxylic acid [11]. The titanium catalyst loading of 0.15 weight percent relative to citric acid has been demonstrated to provide optimal activity while maintaining selectivity [4].
Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
Sulfuric Acid | 1.0 | 140 | 86.8 | 99.4 | [33] |
Sulfated Zirconia-Titania | 4.0 | 120 | 95.1 | 98.8 | [8] |
Tetra-n-butyl Titanate | 0.15 | 130 | >90 | >95 | [4] |
Amberlyst-15 | 5.0 | 100 | 85 | 97 | [32] |
Advanced catalytic systems incorporating solid acids with enhanced acidity have been developed for improved performance [35]. Magnetic-responsive solid acid catalysts prepared via in situ polymerization of poly ionic liquids on iron oxide-silica nanoparticles demonstrate excellent catalytic activity with palmitic acid conversions reaching 94 percent under optimal conditions [35]. These catalysts offer the additional advantage of magnetic separation for easy recovery and reuse [35].
The choice between continuous flow and batch reactor configurations for butyryl trihexyl citrate production significantly impacts process efficiency, product quality, and economic viability [14] [16]. Batch stirred tank reactors have traditionally been employed for esterification reactions due to their operational simplicity and flexibility in handling varying product specifications [14] [18]. In batch processes, reactant concentrations and temperature evolve over time, requiring careful control to maintain optimal reaction conditions throughout the reaction period [14].
Continuous stirred tank reactors offer distinct advantages for maintaining homogeneous reaction conditions, particularly important when dealing with solid-liquid mixtures during the initial stages of citric acid dissolution [16]. Research demonstrates that continuous stirred tank reactors achieve fully homogeneous liquid conditions instantaneously, even when fed with solid-liquid mixtures, due to the uniform composition and temperature throughout the reactor volume [16]. However, comparative studies indicate that for equivalent ester yields, continuous stirred tank reactors generally exhibit lower productivity compared to batch reactors without dead time and plug flow reactors [14].
Plug flow reactors provide superior performance for esterification reactions when comparing conversion rates at equivalent residence times [14]. Studies comparing reactor configurations for esterification demonstrate that plug flow reactors with reactor volumes of 7.9 cubic meters achieve reaction conversions varying from 65.9 to 28.8 percent as ethanol feed rates increase from 100 to 300 moles per hour, while continuous stirred tank reactors achieve slightly lower conversions of 63.6 to 28.9 percent under identical conditions [14].
Reactor Type | Volume (m³) | Feed Rate (mol/h) | Conversion (%) | Residence Time (min) | Reference |
---|---|---|---|---|---|
Plug Flow | 7.9 | 100 | 65.9 | 36 | [14] |
Plug Flow | 7.9 | 300 | 28.8 | 12 | [14] |
CSTR | 7.9 | 100 | 63.6 | 36 | [14] |
CSTR | 7.9 | 300 | 28.9 | 12 | [14] |
Continuous flow microreactor systems have emerged as promising alternatives for esterification processes, offering enhanced heat and mass transfer characteristics [15]. These systems enable precise control of reaction parameters and provide opportunities for process intensification [15]. Research on continuous flow esterification demonstrates that microwave-assisted continuous flow systems can achieve significantly higher productivity compared to conventional batch methods, with flow preparations yielding approximately 0.75 grams of ester per 30 minutes compared to 0.10 grams for batch methods over the same timeframe [15].
The selection of reactor configuration must consider impurity formation patterns, as batch stirred tank reactors and plug flow reactors generally produce lower impurity concentrations compared to continuous stirred tank reactors at equivalent yields [16]. Additionally, the presence of dead time in batch reactors significantly impacts productivity, potentially making continuous reactor configurations more advantageous for industrial applications [16].
The purification of butyryl trihexyl citrate requires sophisticated separation techniques to remove unreacted starting materials, by-products, and impurities while maintaining product integrity [21] [22]. The primary purification approach involves vacuum distillation under reduced pressure to minimize thermal degradation of the heat-sensitive ester product [4] [21]. Following the acylation reaction, excess butyric anhydride and formed butyric acid by-products are removed through vacuum distillation at temperatures of 110 degrees Celsius [4].
Steam distillation represents a critical purification step for removing residual alcohols and other volatile impurities [4] [22]. The process involves stripping the ester-containing reaction mass with fresh steam at temperatures between 130-140 degrees Celsius under full vacuum conditions until gas chromatographic analysis confirms the absence of residual hexanol [4]. This technique effectively separates the high-boiling ester product from lower-boiling impurities while maintaining gentle processing conditions [22].
Neutralization and washing procedures are essential for removing acidic impurities and catalyst residues [21] [23]. The crude ester product undergoes neutralization with dilute alkaline solutions to remove acidic by-products, followed by multiple water washings to eliminate water-soluble impurities [21]. The washing process continues until the aqueous phase achieves neutral pH, ensuring complete removal of acidic contaminants [21].
Advanced purification techniques include the use of activated carbon treatment for color removal and trace impurity elimination [23]. The ester product is treated with activated carbon under controlled conditions to adsorb colored impurities and residual aromatic compounds that may affect product quality [23]. Following carbon treatment, the product undergoes final filtration through safety filters with pore sizes of 25 micrometers to ensure removal of particulate matter [21].
Purification Step | Conditions | Purpose | Quality Target | Reference |
---|---|---|---|---|
Vacuum Distillation | 110°C, 20 mmHg | Remove excess anhydride | <2 mg KOH/g acidity | [4] |
Steam Stripping | 130-140°C, full vacuum | Remove residual alcohol | <0.1% hexanol by GC | [4] |
Water Washing | Ambient, multiple cycles | Remove acid impurities | Neutral pH | [21] |
Carbon Treatment | 60°C, 2 hours | Color removal | <50 APHA color | [23] |
Final Filtration | 25 μm filter | Particle removal | <10 ppm particles | [21] |
Quality control protocols for butyryl trihexyl citrate involve comprehensive analytical testing using multiple techniques to ensure product specification compliance [25] [27] [30]. Gas chromatographic analysis using capillary columns with flame ionization detection provides quantitative determination of product purity and residual impurities [25] [30]. The analytical method employs temperature programming with initial temperatures of 80 degrees Celsius, ramping to 280 degrees Celsius at controlled rates to achieve optimal separation of components [30].
High-performance liquid chromatography with ultraviolet detection offers complementary analytical capabilities for impurity profiling and quantitative analysis [27] [31]. The method utilizes reverse-phase chromatography with gradient elution using phosphate buffer and organic modifiers to achieve separation of citrate derivatives and related impurities [27]. Detection wavelengths of 210 nanometers provide optimal sensitivity for citrate ester analysis [27].
Spectroscopic characterization using infrared and nuclear magnetic resonance spectroscopy confirms structural integrity and identifies potential degradation products [28]. Infrared spectroscopy monitors characteristic ester carbonyl stretching frequencies around 1735 reciprocal centimeters, while nuclear magnetic resonance provides detailed structural confirmation through analysis of alkyl and ester proton signals [28]. These techniques enable detection of structural modifications that may occur during synthesis or storage [28].
Environmental Hazard